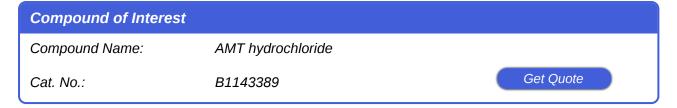


α-Methyltryptamine Hydrochloride: A Technical Guide for the Analytical Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyltryptamine (AMT) is a tryptamine derivative known for its psychoactive properties, acting as a psychedelic, stimulant, and entactogen.[1] Originally developed as an antidepressant in the 1960s, it was briefly used in the Soviet Union under the brand name Indopan.[1] Due to its potential for abuse and lack of accepted medical use in many countries, including the United States where it is a Schedule I controlled substance, high-purity analytical reference standards of **AMT hydrochloride** are crucial for forensic laboratories, clinical toxicology, and scientific research.[2][3] This guide provides an in-depth technical overview of **AMT hydrochloride**, focusing on its synthesis, purification, analytical characterization, and pharmacological action to support its use as a certified reference material.

Physical and Chemical Properties

AMT hydrochloride is a white to off-white crystalline solid.[3] The alpha-substitution on the tryptamine backbone renders it a poorer substrate for monoamine oxidase A, which contributes to its longer half-life and oral activity.[4] Key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Name	1-(1H-indol-3-yl)propan-2- amine hydrochloride	[5]
Synonyms	α-MT, Indopan, 3-(2- Aminopropyl)indole HCl	[1][6]
Molecular Formula	C11H14N2 · HCl	[6]
Molecular Weight	210.7 g/mol	[6]
Appearance	White crystalline powder	[3]
Melting Point	98-100 °C (free base)	[7]
Solubility	DMF: 11 mg/mLDMSO: 11 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 5 mg/mL	[6]
UV λmax	220, 281, 290 nm	[6]
Purity (as reference standard)	≥98%	[6]

Synthesis and Purification for an Analytical Reference Standard

The synthesis of a high-purity **AMT hydrochloride** reference standard requires a well-controlled process to ensure the final product is free of significant impurities. A common and effective synthetic route proceeds via a Henry reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction of the resulting nitropropene.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitropropene

- In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), nitroethane (5.0 eq), and ammonium acetate (1.4 eq).
- Add glacial acetic acid to the mixture to act as a solvent and catalyst.



- Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Slowly add water to the cooled solution to precipitate the product.
- Collect the solid product by vacuum filtration and wash with a solution of acetic acid and water.
- The crude 1-(1H-indol-3-yl)-2-nitropropene can be further purified by recrystallization from a suitable solvent such as ethanol.[8]

Step 2: Reduction of 1-(1H-indol-3-yl)-2-nitropropene to α-Methyltryptamine

- In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH) (excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a multi-necked flask equipped with a reflux condenser and a dropping funnel.
- Dissolve the purified 1-(1H-indol-3-yl)-2-nitropropene from Step 1 in anhydrous THF and add it dropwise to the LAH suspension with stirring. The reaction is exothermic and should be controlled with an ice bath.
- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
- Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the crude α-methyltryptamine free base as an oil or solid.

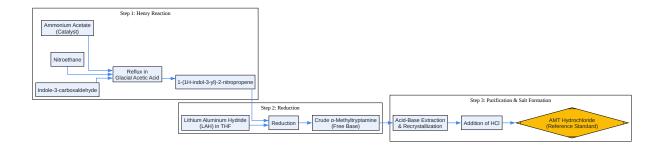
Experimental Protocol: Purification and Salt Formation



- Dissolve the crude AMT free base in a minimal amount of a suitable solvent, such as diethyl
 ether or dichloromethane.
- Extract the basic AMT into an acidic aqueous solution by washing with 1M hydrochloric acid.
- Separate the aqueous layer containing the AMT hydrochloride salt.
- Wash the aqueous layer with a nonpolar organic solvent like hexane to remove any nonbasic impurities.
- Basify the aqueous solution with a strong base (e.g., 2M NaOH) to precipitate the AMT free base.
- Extract the pure AMT free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- For the final salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic hydrogen chloride solution dropwise with stirring.
- The **AMT hydrochloride** will precipitate as a crystalline solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the high-purity analytical reference standard.[8]

Diagrams





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Caption: Synthesis workflow for **AMT hydrochloride** reference standard.

Analytical Characterization

To qualify as an analytical reference standard, **AMT hydrochloride** must be rigorously characterized to confirm its identity, purity, and potency.

Spectroscopic Data

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum for the hydrochloride salt is not readily available in the public domain, the following table presents expected chemical shifts for the free base in a non-polar solvent like CDCl₃. The presence of the hydrochloride salt and the use of a polar



solvent like D₂O or DMSO-d₆ would cause shifts in the observed signals, particularly for the protons near the amine group.

Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
α-СН₃	~1.2	~22.0
α-СН	~3.5	~48.0
β-CH ₂	~2.8	~35.0
Indole C2-H	~7.0	~123.0
Indole C4-H	~7.6	~111.0
Indole C5-H	~7.1	~121.0
Indole C6-H	~7.1	~119.0
Indole C7-H	~7.3	~118.0
Indole C3	-	~113.0
Indole C3a	-	~127.0
Indole C7a	-	~136.0
Indole NH	~8.1 (broad)	-

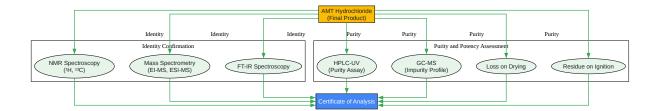
4.1.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of AMT typically results in extensive fragmentation. The base peak is often observed at m/z 130, corresponding to the stable indole-containing fragment after cleavage of the aminopropyl side chain.

m/z	Relative Intensity	Proposed Fragment
174	Low	[M] ⁺ (Molecular Ion)
131	High	[C ₉ H ₉ N] ⁺ (indole-CH=CH ₂)
130	100% (Base Peak)	[C ₉ H ₈ N] ⁺ (indole-CH=CH)



Electrospray ionization (ESI) in positive mode will readily show the protonated molecule [M+H]⁺ at m/z 175.



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Caption: Analytical workflow for the characterization of AMT HCl.

Chromatographic Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

A validated reverse-phase HPLC method is essential for determining the purity of the **AMT hydrochloride** reference standard.

Experimental Protocol:

- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting condition could be 20:80 (v/v) Acetonitrile:Buffer.
- Flow Rate: 1.0 mL/min



Detection: UV at 220 nm or 280 nm

Injection Volume: 10 μL

Column Temperature: 30 °C

- Standard Preparation: Accurately weigh and dissolve the AMT hydrochloride reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range according to ICH guidelines.

Validation Parameter	Acceptance Criteria
Specificity	No interference from blank/placebo at the retention time of AMT.
Linearity	Correlation coefficient $(r^2) \ge 0.999$ over the concentration range.
Accuracy	Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability)	Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For tryptamines, derivatization is often employed to improve chromatographic performance.

Experimental Protocol:

 Derivatization: Acetylation with acetic anhydride can be performed to derivatize the primary amine, making the compound more volatile and less prone to tailing.



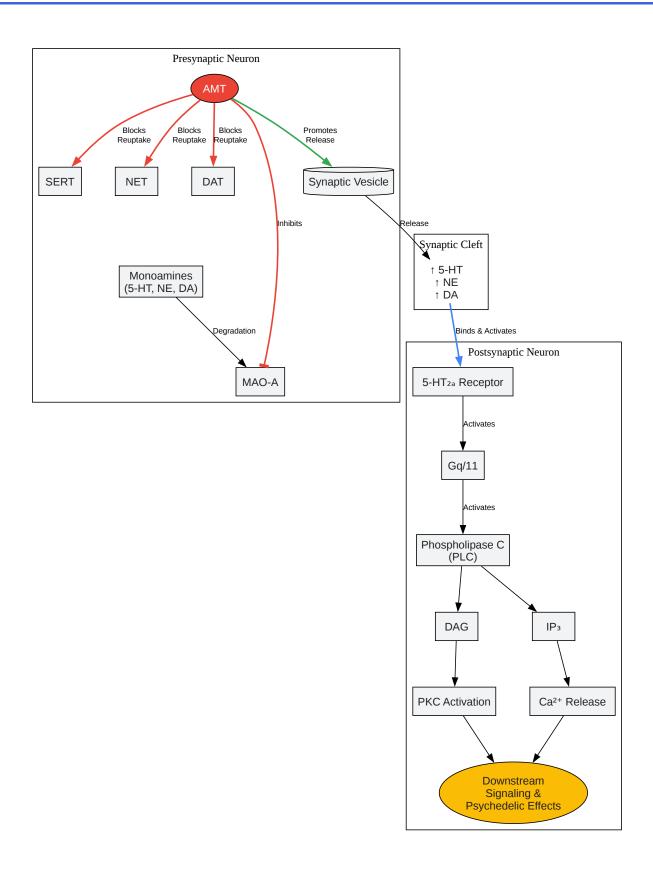
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

Pharmacological Action

AMT's pharmacological effects are complex, primarily stemming from its interaction with the monoaminergic systems in the central nervous system.[3]

- Serotonin (5-HT) Receptor Agonism: AMT is a non-selective agonist at various serotonin receptors, with notable activity at the 5-HT₂ family of receptors (5-HT_{2a}, 5-HT_{2e}, and 5-HT₂C).[4] Activation of the 5-HT_{2a} receptor, in particular, is strongly linked to its psychedelic effects. This interaction initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
- Monoamine Reuptake Inhibition and Release: AMT is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine.[6] It also acts as a releasing agent for these monoamines. This dual action significantly increases the concentration of these neurotransmitters in the synaptic cleft, contributing to its stimulant and entactogenic effects.
- Monoamine Oxidase (MAO) Inhibition: AMT is a reversible inhibitor of monoamine oxidase A
 (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][9]
 This inhibition further potentiates the effects of increased monoamine release by preventing
 their breakdown, leading to a prolonged duration of action.





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Caption: Pharmacological signaling pathways of AMT.



Conclusion

The availability of a well-characterized **AMT hydrochloride** analytical reference standard is indispensable for the accurate identification and quantification of this controlled substance in forensic and research settings. This guide has outlined the key aspects of its synthesis, purification, analytical characterization, and pharmacology. Adherence to detailed experimental protocols and rigorous analytical validation is paramount to ensuring the quality and reliability of the reference standard, thereby supporting the integrity of analytical results and advancing scientific understanding.

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References

- 1. researchgate.net [researchgate.net]
- 2. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood PMC [pmc.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. α-Methyltryptamine Wikipedia [en.wikipedia.org]
- 5. Alpha-Methyltryptamine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of alpha-Methyltryptamine (IT-290/AMT) [www.rhodium.ws] [chemistry.mdma.ch]
- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
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